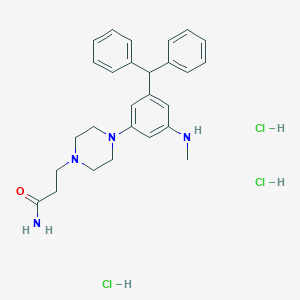![molecular formula C8H8N2O2 B008531 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 106429-58-7](/img/structure/B8531.png)
5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one, also known as 5-HM-BIO, is a small molecule inhibitor that is widely used in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one involves the inhibition of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a key role in the regulation of various cellular processes. By inhibiting GSK-3, 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one promotes the activation of the Wnt signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one has been found to have a wide range of biochemical and physiological effects. In addition to its role in promoting stem cell self-renewal and differentiation, this compound has been shown to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and differentiation. It has also been found to modulate the activity of various signaling pathways, including the Notch and Hedgehog pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its specificity for GSK-3 inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of GSK-3 in various cellular processes. However, one limitation of using 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one is its relatively short half-life, which requires frequent dosing in cell culture experiments.
Orientations Futures
There are several future directions for research involving 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one. One area of interest is the development of more potent and selective GSK-3 inhibitors that can be used in clinical settings. Additionally, further research is needed to fully understand the role of 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one in stem cell biology and its potential applications in regenerative medicine. Finally, there is a need for more comprehensive studies on the safety and toxicity of 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one, particularly in animal models.
Applications De Recherche Scientifique
5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one has been widely used in scientific research, particularly in the field of stem cell biology. This compound has been found to promote the self-renewal of embryonic stem cells and induce the differentiation of various cell types. It has also been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells.
Propriétés
Numéro CAS |
106429-58-7 |
|---|---|
Nom du produit |
5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one |
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-4-5-1-2-6-7(3-5)10-8(12)9-6/h1-3,11H,4H2,(H2,9,10,12) |
Clé InChI |
UBXKTZMRHQPCFZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CO)NC(=O)N2 |
SMILES canonique |
C1=CC2=C(C=C1CO)NC(=O)N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


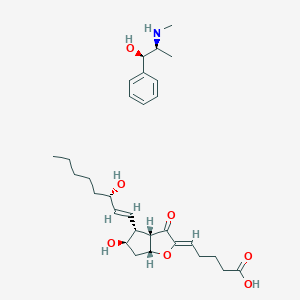
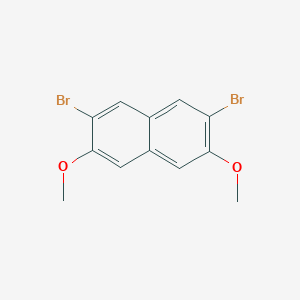
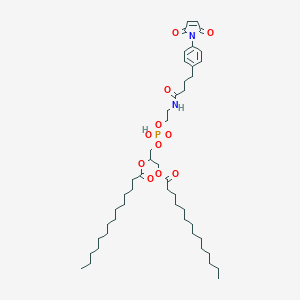
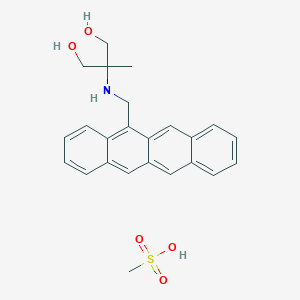
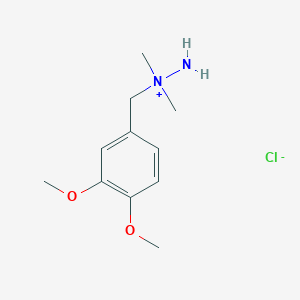
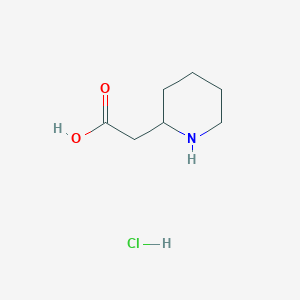

![Formamide, [14C]](/img/structure/B8465.png)
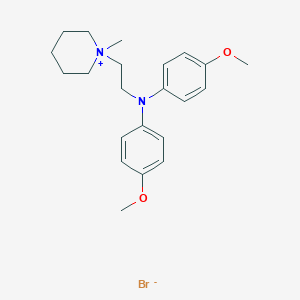

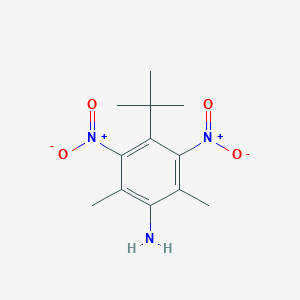
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
